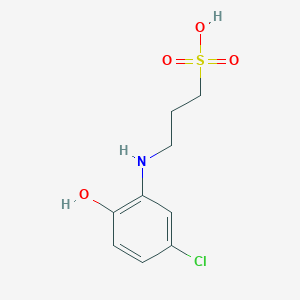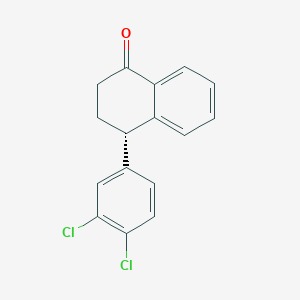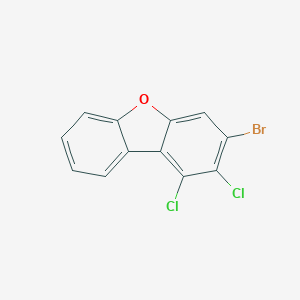
Dibenzofuran, bromodichloro-
Overview
Description
Dibenzofuran, bromodichloro- is a halogenated derivative of dibenzofuran, an aromatic heterocyclic organic compound. Dibenzofuran itself is a tricyclic system resulting from the fusion of a benzofuran and a benzene ring. The bromodichloro- derivative introduces bromine and chlorine atoms into the dibenzofuran structure, which can significantly alter its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran, bromodichloro- typically involves the halogenation of dibenzofuran. This can be achieved through electrophilic aromatic substitution reactions where dibenzofuran is treated with bromine and chlorine under controlled conditions. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and a catalyst like iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: Industrial production of halogenated dibenzofurans, including dibenzofuran, bromodichloro-, often involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Types of Reactions:
Oxidation: Dibenzofuran, bromodichloro- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, potentially reverting the compound back to dibenzofuran or partially dehalogenated derivatives.
Substitution: Halogen atoms in dibenzofuran, bromodichloro- can be substituted by other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dibenzofuran or partially dehalogenated derivatives.
Substitution: Hydroxylated or aminated dibenzofuran derivatives.
Scientific Research Applications
Dibenzofuran, bromodichloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Halogenated dibenzofurans are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological properties of halogenated dibenzofurans explores their potential as therapeutic agents.
Industry: Dibenzofuran derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibenzofuran, bromodichloro- involves its interaction with biological molecules through its halogen atoms. These interactions can lead to the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the halogenation.
Comparison with Similar Compounds
Dibenzofuran: The parent compound without halogenation.
Dibenzofuran, dichloro-: A derivative with two chlorine atoms.
Dibenzofuran, dibromo-: A derivative with two bromine atoms.
Comparison:
Reactivity: Dibenzofuran, bromodichloro- is more reactive than dibenzofuran due to the presence of halogen atoms, which can participate in various chemical reactions.
Biological Activity:
Industrial Use: Halogenated dibenzofurans have specialized uses in industry due to their unique chemical properties, such as increased stability and reactivity.
Dibenzofuran, bromodichloro- stands out due to its specific halogenation pattern, which imparts unique chemical and biological properties compared to other dibenzofuran derivatives.
Properties
IUPAC Name |
3-bromo-1,2-dichlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPMASPRORBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147962 | |
| Record name | Dibenzofuran, bromodichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107227-60-1 | |
| Record name | Dibenzofuran, bromodichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107227601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, bromodichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


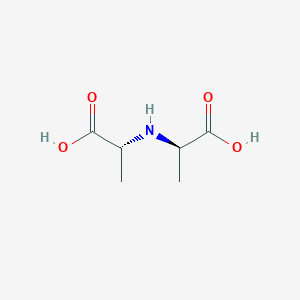
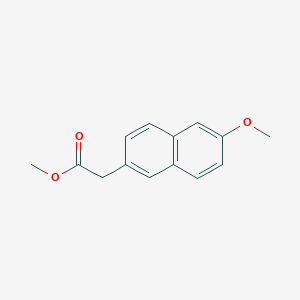
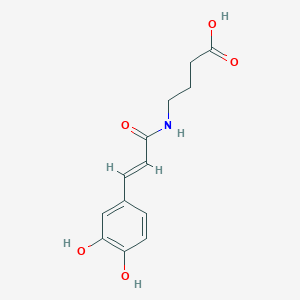


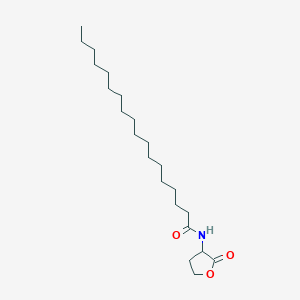
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
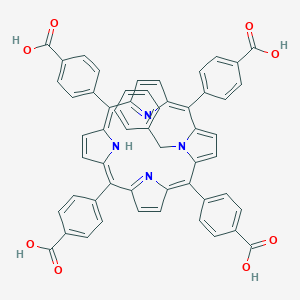
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)

